

3-Methoxybenzamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Methoxybenzamide

Cat. No.: B147233

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical, chemical, and biological properties of **3-Methoxybenzamide**. The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and the visualization of its biological mechanisms of action.

Core Physical and Chemical Properties

3-Methoxybenzamide, also known as m-anisamide, is a benzamide derivative with a methoxy group at the 3-position. Its chemical structure and core properties are summarized below.

Table 1: General and Physical Properties of **3-Methoxybenzamide**

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₂	[1][2][3]
Molecular Weight	151.16 g/mol	[1][4][5]
Appearance	White to off-white crystalline solid/powder	[1][2][6]
Melting Point	132.5-135.5 °C	[4][5][7]
Boiling Point	280 °C at 760 mmHg	[8]
Flash Point	146.8 °C	[8]
pKa (Predicted)	15.81 ± 0.50	[8]

Table 2: Solubility of **3-Methoxybenzamide**

Solvent	Solubility	Reference
Water	Soluble	[7][8]
Ethanol	~1 mg/mL	[2]
DMSO	~30 mg/mL, 100 mg/mL (with sonication)	[2][9]
Dimethylformamide (DMF)	~30 mg/mL	[2]
DMSO:PBS (pH 7.2) 1:1	~0.50 mg/mL	[2]

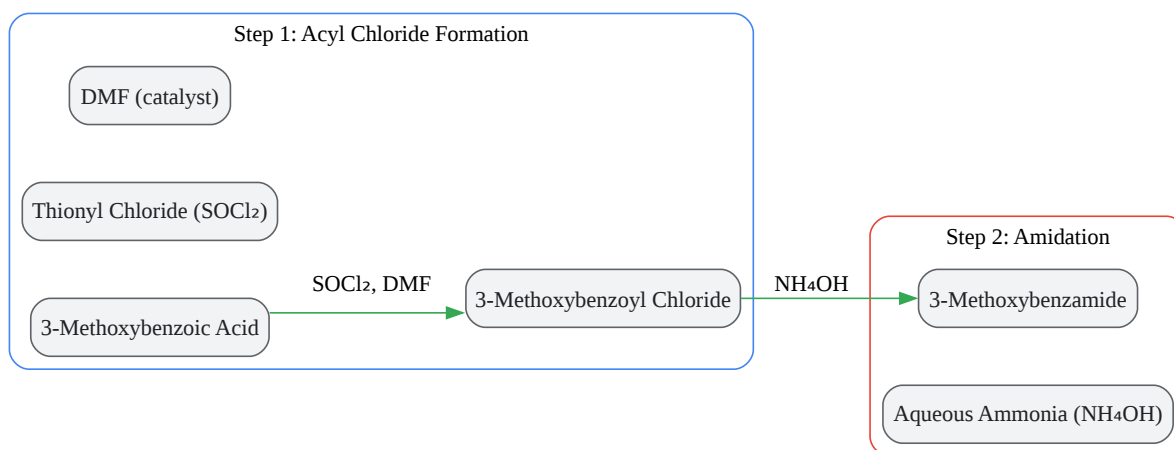
Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **3-Methoxybenzamide** are crucial for its application in research and development. The following protocols are based on established chemical principles and can be adapted for specific laboratory conditions.

Synthesis of 3-Methoxybenzamide from 3-Methoxybenzoic Acid

This protocol describes the conversion of 3-methoxybenzoic acid to **3-methoxybenzamide** via an acyl chloride intermediate.

Experimental Workflow



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Synthesis of **3-Methoxybenzamide**.

Methodology:

- **Acyl Chloride Formation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxybenzoic acid in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the dissolution of the starting material.
- **Removal of Excess Reagent:** After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, co-evaporate the residue with an anhydrous solvent like toluene.

- **Amidation:** Dissolve the crude 3-methoxybenzoyl chloride in an inert anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane. Cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. A white precipitate of **3-methoxybenzamide** will form.
- **Work-up:** Continue stirring for an additional 30 minutes at room temperature. Collect the solid product by vacuum filtration and wash it with cold water to remove ammonium chloride. The crude product can then be dried.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

Methodology:

- **Solvent Selection:** Based on solubility data, a mixed solvent system or a single solvent where **3-methoxybenzamide** has high solubility at elevated temperatures and low solubility at room temperature should be chosen. A mixture of ethanol and water or isopropanol and water is often effective for benzamide derivatives.
- **Dissolution:** In a flask, add the crude **3-methoxybenzamide** and a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair) until the solid just dissolves.
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- **Hot Filtration:** If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature. If using a mixed solvent system, the less soluble solvent can be added dropwise to the hot solution until it becomes slightly turbid, then reheated to clarify and allowed to cool. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.
- **Isolation and Drying:** Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Methodology:

- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size) is suitable.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for aromatic compounds. A typical gradient might start with a higher proportion of the aqueous phase and ramp up the organic phase concentration.
- Flow Rate: A flow rate of 1.0 mL/min is standard.
- Detection: UV detection at a wavelength where **3-methoxybenzamide** has significant absorbance (e.g., around 230 nm or 270 nm).
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

- Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 μ m film thickness) is generally effective.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Temperature Program: Start with an initial oven temperature of around 100 °C, hold for a few minutes, then ramp up to a final temperature of 250-280 °C.
- Injection: Splitless or split injection depending on the sample concentration.
- MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

- **Sample Preparation:** Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization is generally not necessary for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR (in CDCl_3):** Expected signals include a singlet for the methoxy protons (~ 3.8 ppm), multiplets in the aromatic region (around 6.9-7.5 ppm) for the four benzene ring protons, and two broad singlets for the amide protons.
- **^{13}C NMR (in CDCl_3):** Expected signals include a peak for the methoxy carbon (~ 55 ppm), several peaks in the aromatic region (around 110-160 ppm), and a peak for the carbonyl carbon (~ 168 ppm).

Infrared (IR) Spectroscopy

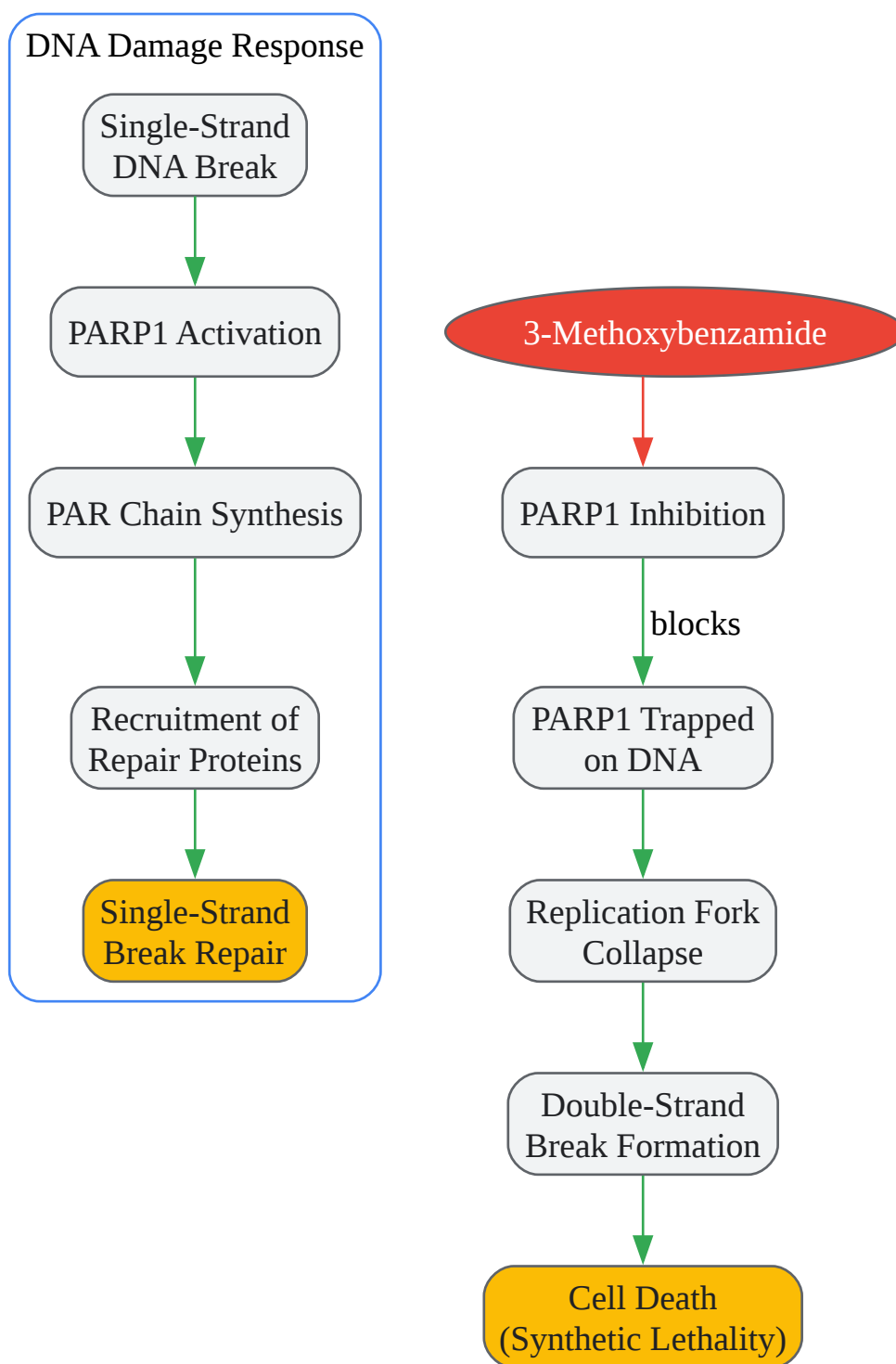
- **Sample Preparation:** The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- **Key Peaks:** Expect characteristic peaks for N-H stretching of the primary amide (two bands in the region of $3100\text{-}3500\text{ cm}^{-1}$), C=O stretching of the amide (around 1650 cm^{-1}), C-N stretching, and aromatic C-H and C=C stretching, as well as C-O stretching of the methoxy group.

Biological Activity and Signaling Pathways

3-Methoxybenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ADPRTs).^{[7][9]} It also exhibits inhibitory effects on the bacterial cell division protein FtsZ.^{[7][9]}

PARP Inhibition and DNA Damage Repair

PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which can result in the formation of double-strand breaks during DNA replication. In cells with deficient homologous recombination repair (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.

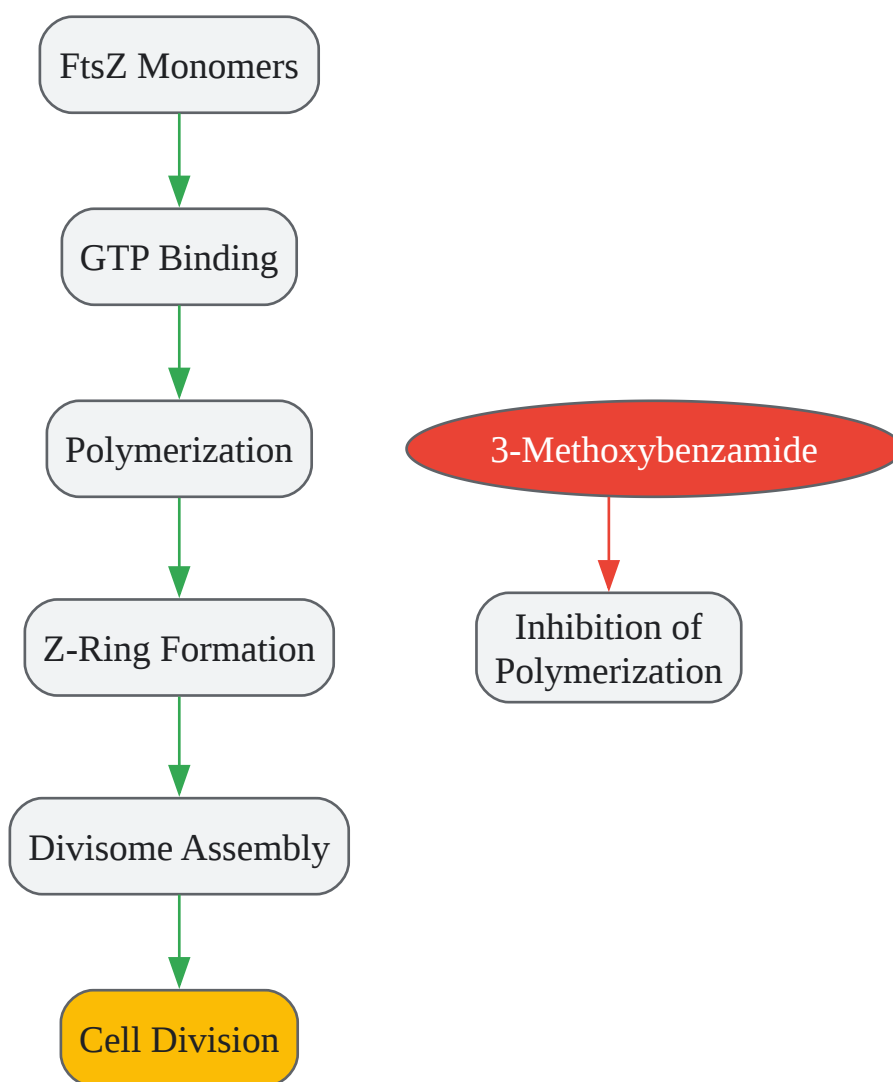


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PARP1 Inhibition by **3-Methoxybenzamide**.

FtsZ Inhibition and Bacterial Cell Division

FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the divisome and guides septal peptidoglycan synthesis. Inhibition of FtsZ polymerization or destabilization of the Z-ring disrupts cell division, leading to filamentation and eventual cell death.



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FtsZ Inhibition by **3-Methoxybenzamide**.

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